molecular formula C20H30N6Na2O12S2 B13640418 disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B13640418
M. Wt: 656.6 g/mol
InChI Key: DRFILBXQKYDTFW-UHFFFAOYSA-L
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Description

Disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, as well as disulfide linkages.

Preparation Methods

The synthesis of disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate involves several steps. The synthetic route typically starts with the preparation of the core amino acid structure, followed by the introduction of the disulfide linkages and carboxyl groups. Industrial production methods often involve the use of advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino and carboxyl groups can participate in substitution reactions, forming amides and esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in protein engineering and the study of protein-protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound’s amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The disulfide linkages can also participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate stands out due to its unique combination of functional groups and disulfide linkages. Similar compounds include:

  • This compound
  • This compound

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

Molecular Formula

C20H30N6Na2O12S2

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2

InChI Key

DRFILBXQKYDTFW-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+]

Origin of Product

United States

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